(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione
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Overview
Description
The compound (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione is a complex organic molecule with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione typically involves multiple steps, starting from simpler organic precursors. The key steps may include:
Formation of the naphtho[2,3-b]oxirene core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.
Introduction of the hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the dimethylocta-2,6-dienyl and methylbut-2-enyl groups: These can be introduced through alkylation reactions using corresponding alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include:
Catalytic processes: Using catalysts to improve reaction efficiency.
Purification techniques: Employing methods like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirene ring can be reduced to form diols.
Substitution: The methyl and alkyl groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Diols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their activity.
Interact with cellular receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing the transcription of specific genes.
Properties
CAS No. |
110200-30-1 |
---|---|
Molecular Formula |
C26H32O5 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C26H32O5/c1-15(2)8-7-9-17(5)11-13-25-23(29)19-14-20(27)18(6)22(28)21(19)24(30)26(25,31-25)12-10-16(3)4/h8,10-11,14,27-28H,7,9,12-13H2,1-6H3/b17-11+/t25-,26+/m1/s1 |
InChI Key |
SPBCICJVKKIBOS-QTDPTHNZSA-N |
Isomeric SMILES |
CC1=C(C=C2C(=C1O)C(=O)[C@]3([C@@](C2=O)(O3)C/C=C(\C)/CCC=C(C)C)CC=C(C)C)O |
Canonical SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(C(C2=O)(O3)CC=C(C)CCC=C(C)C)CC=C(C)C)O |
Origin of Product |
United States |
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